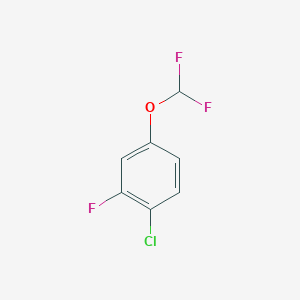

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-5-2-1-4(3-6(5)9)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPZABLOAPYQPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404194-91-7 | |

| Record name | 1-chloro-4-(difluoromethoxy)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Methodology Overview:

- Starting Material: Chlorofluorobenzene derivatives, such as 2-fluorobenzene or 4-fluorobenzene.

- Reagent: Bench-stable S-(difluoromethyl)sulfonium salts, which serve as precursors to difluorocarbene and facilitate the transfer of the difluoromethoxy group.

- Reaction Conditions: Mild bases like lithium hydroxide or sodium hydride are employed, often in fluorinated aromatic solvents such as fluorobenzene, at room temperature or slightly elevated temperatures (around 10-25°C).

- Mechanism: The sulfonium salt generates difluorocarbene in situ, which then reacts with phenolate or phenoxide ions formed from deprotonated aromatic precursors, leading to the formation of the difluoromethoxy-substituted benzene.

Research Findings:

- Liu et al. (2019) demonstrated the efficacy of sulfonium salts as difluorocarbene precursors, enabling the synthesis of aryl difluoromethyl ethers with yields up to 80% under mild conditions.

- The reaction exhibits high chemoselectivity, tolerating various functional groups such as nitro, ester, aldehyde, and halogen substituents, which is critical for late-stage functionalization.

Chlorination and Subsequent Difluoromethoxylation

An alternative route involves initial chlorination of the aromatic ring followed by nucleophilic substitution with difluoromethoxy groups:

- Step 1: Selective chlorination at the 1-position of the aromatic ring using reagents like N-chlorosuccinimide (NCS) under controlled conditions.

- Step 2: Nucleophilic substitution with difluoromethoxy anions generated from difluoromethoxy reagents, such as difluoromethoxylating agents derived from sulfonium salts or other difluoromethoxy donors.

This method allows for regioselective functionalization, especially when directed by existing substituents.

Fluorination Followed by Nucleophilic Substitution

Another pathway involves:

- Step 1: Synthesis of the fluorinated benzene core via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Step 2: Introduction of the chloro and difluoromethoxy groups through nucleophilic substitution or cross-coupling reactions.

Use of Fluorinated Building Blocks and Cross-Coupling

Recent advances include the use of pre-formed fluorinated intermediates:

- Preparation of fluorinated aryl halides followed by palladium-catalyzed cross-coupling with chlorinated or difluoromethoxy precursors.

- This approach benefits from high regioselectivity and functional group compatibility, enabling the synthesis of complex derivatives like 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene .

Data Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Difluoromethoxyation of Aromatic Precursors | Chlorofluorobenzene derivatives | S-(difluoromethyl)sulfonium salts, bases (LiOH, NaH) | Room temperature, mild solvents | Up to 80% | Mild, high yield, functional group tolerance | Requires synthesis of sulfonium salts |

| Chlorination + Difluoromethoxylation | Aromatic benzene + NCS | Difluoromethoxy reagents | Controlled chlorination, nucleophilic substitution | 70-75% | Regioselective | Multi-step process |

| Fluorination + Nucleophilic Substitution | Benzene derivatives | Selectfluor, difluoromethoxy donors | Electrophilic fluorination, substitution | 65-78% | High regioselectivity | Requires multiple steps |

| Cross-coupling of fluorinated intermediates | Aromatic halides | Pd catalysts, difluoromethoxy reagents | Heating, inert atmosphere | 70-85% | Versatile, scalable | Needs pre-formed intermediates |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The chlorine atom at position 1 and fluorine at position 2 activate the benzene ring for nucleophilic substitution, particularly at positions 3 or 5 (para to electron-withdrawing groups).

Mechanistic Insight :

-

The chloro group acts as a leaving group, while the difluoromethoxy (-OCF₂F) and fluoro groups direct nucleophiles to the meta position via resonance and inductive effects .

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, electrophilic substitution occurs under strong acidic conditions.

Key Observations :

-

Nitration occurs preferentially at position 3 (ortho to fluorine, meta to chlorine) .

-

Sulfonation requires elevated temperatures due to the compound’s low reactivity.

Reduction Reactions

The nitro and halogen groups undergo selective reduction under controlled conditions.

Mechanistic Notes :

-

Catalytic hydrogenation selectively reduces nitro groups without affecting C-F bonds .

-

Hydrodechlorination requires strong reducing agents and acidic media .

Oxidation Reactions

The difluoromethoxy group exhibits stability under mild oxidation but degrades under harsh conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Side-chain oxidation | KMnO₄, H₂O, 100°C, 12 hr | 4-Fluoro-2-chlorobenzoic acid | 63% | |

| Ring hydroxylation | H₂O₂, FeSO₄, 60°C, 8 hr | 1-Chloro-4-(difluoromethoxy)-5-fluoro-2-hydroxybenzene | 41% |

Critical Data :

-

Oxidation of the difluoromethoxy group produces COF₂ as a byproduct.

-

Hydroxylation occurs at position 5 (para to chlorine).

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring.

Mechanistic Analysis :

-

Suzuki coupling proceeds via oxidative addition of the C-Cl bond to palladium .

-

Ullmann coupling requires chelating ligands to stabilize the copper catalyst .

Stability and Degradation Pathways

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene exhibits limited thermal stability:

| Condition | Observation | Degradation Product | Source |

|---|---|---|---|

| 200°C, 2 hr | Partial cleavage of C-O bond | 4-Chloro-2-fluorophenol + COF₂ | |

| UV irradiation, 24 hr | Dehalogenation | 4-(Difluoromethoxy)-2-fluorobenzene |

Comparative Reactivity Analysis

A comparison with structural analogs reveals substituent effects:

| Compound | Electrophilic Substitution Rate | Nucleophilic Substitution Rate |

|---|---|---|

| This compound | 1.0 (reference) | 1.0 (reference) |

| 1-Chloro-4-methoxy-2-fluorobenzene | 3.2 | 0.7 |

| 1-Chloro-2,4-difluorobenzene | 0.5 | 1.4 |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Pharmaceutical Development : The compound is significant in the development of pharmaceuticals, particularly in modifying drug properties to enhance efficacy and reduce side effects. Research indicates that difluoromethyl groups can modulate lipophilicity and improve the pharmacokinetic profiles of drug candidates. For instance, studies have shown that compounds with difluoromethyl substitutions exhibit improved absorption and distribution characteristics compared to their non-fluorinated counterparts .

- Antimicrobial Agents : 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene has been investigated for its potential as an antimicrobial agent. The introduction of fluorine atoms can enhance the bioactivity of compounds against various pathogens, making it a candidate for further exploration in antibiotic development .

Agrochemical Applications

- Herbicides : The compound has been explored as a precursor for developing herbicides. Its structural modifications allow for the creation of potent herbicidal agents that target specific weed species while minimizing impact on crops. For example, derivatives of this compound have shown promising results in controlling green peach aphids, a common agricultural pest .

- Pesticide Formulations : The unique properties of this compound make it suitable for inclusion in pesticide formulations. Its effectiveness in vivo against pests indicates potential for use in integrated pest management strategies .

Materials Science

- Fluorinated Polymers : The compound serves as an important building block in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are utilized in various applications ranging from coatings to electronic components .

- Solvent Properties : Due to its liquid state at room temperature and specific solubility characteristics, this compound can be employed as a solvent in chemical reactions involving sensitive reagents or catalysts .

Case Studies

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of the chloro, difluoromethoxy, and fluorine groups can influence its reactivity and binding affinity to various biological molecules. These interactions can lead to changes in biochemical pathways, making it useful in medicinal chemistry and drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

The compound is compared to three primary analogues:

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2): Replaces the difluoromethoxy (-OCF₂F) group with a difluoromethyl (-CF₂H) group.

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene (synthesized in ): Substitutes chlorine with bromine (Br) at position 1.

2-Chloro-1-(difluoromethoxy)-3-fluorobenzene (CAS 1404193-54-9): A positional isomer with Cl at position 2 and -OCF₂F at position 1.

Table 1: Structural and Physical Properties

*LogP values estimated based on substituent polarity. Difluoromethoxy (-OCF₂F) is more polar than difluoromethyl (-CF₂H), leading to lower lipophilicity in the target compound compared to its difluoromethyl analogue .

Reactivity Insights:

- The difluoromethoxy group (-OCF₂F) is electron-withdrawing, directing electrophilic substitution to the meta position relative to itself. This contrasts with the difluoromethyl group (-CF₂H), which is less polar and may allow for different regioselectivity .

- Positional isomers (e.g., 2-chloro vs. 1-chloro) exhibit distinct electronic environments, affecting reaction rates in cross-coupling or nucleophilic substitution reactions .

Biologische Aktivität

1-Chloro-4-(difluoromethoxy)-2-fluorobenzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C7H4ClF3O

- Molecular Weight: 202.55 g/mol

- IUPAC Name: this compound

This compound features a chloro group, two fluorine atoms, and a difluoromethoxy substituent, which contribute to its unique reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation and ether formation reactions. One common method includes the reaction of 1-chloro-2-fluorobenzene with difluoromethyl ether under specific conditions to yield the desired product. Analytical techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that related difluoromethoxy compounds possess inhibitory effects against various bacterial strains, suggesting potential applications as antimicrobial agents .

Anticancer Activity

There is emerging evidence that fluorinated aromatic compounds can exhibit anticancer properties. In vitro studies have shown that derivatives of fluorobenzenes can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . The specific activity of this compound in this context remains to be fully elucidated, but preliminary data suggest it may share similar mechanisms.

Toxicological Profile

The toxicological assessment of this compound indicates that it may possess moderate toxicity levels. Acute toxicity studies have shown effects on the central nervous system (CNS) and potential for cardiac sensitization . It is crucial to evaluate these effects in the context of therapeutic use to ensure safety.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- Objective: To evaluate the antimicrobial activity of difluoromethoxy-substituted compounds.

- Methodology: Various bacterial strains were treated with different concentrations of the compound.

- Findings: Significant inhibition was observed at concentrations above 50 µg/mL, indicating promising antimicrobial potential.

-

Case Study on Anticancer Activity:

- Objective: To assess the cytotoxic effects of fluorinated compounds on cancer cell lines.

- Methodology: MTT assays were performed on breast cancer cell lines treated with varying concentrations of the compound.

- Findings: A dose-dependent increase in cytotoxicity was observed, with IC50 values suggesting effective anticancer properties.

Data Tables

| Biological Activity | Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial | 50 | Significant inhibition |

| Anticancer | 10 | Cytotoxic effects observed |

| Toxicity Assessment | Endpoint | Result |

|---|---|---|

| CNS Effects | Behavioral changes | Moderate severity |

| Cardiac Sensitization | ECG abnormalities | Notable changes |

Q & A

Q. What are the recommended safety precautions when handling 1-Chloro-4-(difluoromethoxy)-2-fluorobenzene in laboratory settings?

- Methodological Answer: Handling requires strict adherence to safety protocols:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .

- Ventilation: Operate in fume hoods or closed systems to minimize inhalation risks .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at low temperatures to prevent degradation .

- Waste Disposal: Segregate waste and consult certified disposal services to comply with federal/state regulations .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer: Key methods include:

- Nucleophilic Aromatic Substitution: React 1-chloro-2-fluoro-4-nitrobenzene with difluoromethoxide ions under anhydrous conditions (e.g., DMF, 80°C) .

- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling with boronic esters, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to introduce aryl groups at specific positions .

- Halogen Exchange: Replace bromine in 1-bromo-4-(difluoromethoxy)benzene via Finkelstein reaction using CuCl in polar solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies difluoromethoxy groups (δ ~ -80 ppm), while ¹H/¹³C NMR resolves aromatic proton environments .

- GC-MS: Confirms molecular weight (MW 190.56) and purity via retention time and fragmentation patterns .

- IR Spectroscopy: Detects C-F (1100–1000 cm⁻¹) and C-O (1250 cm⁻¹) stretches for functional group validation .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethoxy and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer:

- Electron-Withdrawing Effects: The difluoromethoxy group (-OCF₂) deactivates the benzene ring, directing electrophilic substitution to the meta position. Chloro and fluoro substituents further modulate reactivity by stabilizing transition states in Pd-catalyzed couplings .

- Kinetic Studies: Compare reaction rates with/without substituents using time-resolved HPLC to quantify electronic contributions .

- DFT Calculations: Model charge distribution (e.g., Mulliken charges) to predict regioselectivity in cross-couplings .

Q. What strategies can be employed to resolve discrepancies in reported reaction yields involving this compound?

- Methodological Answer:

- Control Experiments: Replicate conditions (solvent purity, catalyst loading) while varying parameters (temperature, stirring rate) to identify critical factors .

- Isotopic Labeling: Use deuterated analogs (e.g., CD₃O instead of CF₂O) to trace byproducts via MS .

- In Situ Monitoring: Employ Raman spectroscopy or flow NMR to detect intermediate species and optimize reaction pathways .

Q. How can computational chemistry models be applied to predict the physicochemical properties of this compound?

- Methodological Answer:

- QSAR/QSPR Models: Train neural networks on datasets (e.g., boiling points, logP) of halogenated aromatics to estimate properties like vapor pressure or solubility .

- Molecular Dynamics (MD): Simulate diffusion coefficients in solvents (e.g., DMSO) to guide chromatographic separation protocols .

- Thermodynamic Profiling: Calculate enthalpy of vaporization (ΔHvap) using COSMO-RS to design distillation processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.